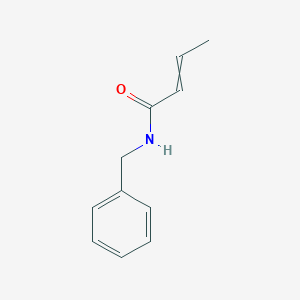

N-benzylbut-2-enamide

Description

N-Benzylbut-2-enamide is an α,β-unsaturated amide characterized by a benzyl group attached to the nitrogen atom and a conjugated enamide system. The (2E)-configuration of the double bond (trans geometry) is critical for its stereoelectronic properties, influencing reactivity and intermolecular interactions. This compound is synthesized via palladium-catalyzed reactions, achieving high yields (94%) under optimized conditions involving sodium hydroxide in diethyl ether at 0°C . Its applications span organic synthesis intermediates and mutagenesis studies, with reported activity at concentrations as low as 20 µmol/L in environmental mutagenesis assays .

Propriétés

Formule moléculaire |

C11H13NO |

|---|---|

Poids moléculaire |

175.23 g/mol |

Nom IUPAC |

N-benzylbut-2-enamide |

InChI |

InChI=1S/C11H13NO/c1-2-6-11(13)12-9-10-7-4-3-5-8-10/h2-8H,9H2,1H3,(H,12,13) |

Clé InChI |

QLDAZEKDPMBLOR-UHFFFAOYSA-N |

SMILES |

CC=CC(=O)NCC1=CC=CC=C1 |

SMILES canonique |

CC=CC(=O)NCC1=CC=CC=C1 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of N-benzylbut-2-enamide are best contextualized by comparing it to analogous benzylamide derivatives. Below is a detailed analysis based on synthesis, substituent effects, and applications:

Table 1: Comparative Analysis of N-Benzylbut-2-enamide and Related Compounds

Key Observations:

Structural Complexity :

- N-Benzylbut-2-enamide is simpler in structure compared to Compounds 49–51, which feature bulky substituents (e.g., trimethylsilyl, stannyl) and extended ether chains. These groups enhance steric hindrance and alter electronic profiles, impacting reactivity in cross-coupling reactions .

- The absence of silicon or tin in N-benzylbut-2-enamide simplifies purification and reduces toxicity risks, making it more suitable for biological assays .

Synthesis Efficiency: N-Benzylbut-2-enamide achieves a high yield (94%) under mild conditions, whereas Compounds 49–51 require refluxing with ynamides and cyclobutenones, with yields unquantified in the cited study . The palladium-catalyzed route for N-benzylbut-2-enamide highlights its scalability for industrial applications.

Functional Versatility: While Compounds 49–51 serve as intermediates for specialized organometallic or glycosylation studies , N-benzylbut-2-enamide’s conjugated system enables participation in Michael additions or Diels-Alder reactions, broadening its utility in heterocyclic synthesis .

Spectroscopic Differentiation :

- N-Benzylbut-2-enamide’s IR and NMR spectra would show distinct signals for the enamide C=O stretch (~1650 cm⁻¹) and trans-vinylic protons (δ 5.5–6.5 ppm). In contrast, Compounds 49–51 exhibit additional peaks for Si–CH₃ (δ 0.1–0.5 ppm) or Sn–C bonds, complicating spectral interpretation .

Research Implications and Limitations

- For instance, Compounds 49–51 lack yield metrics, complicating cost-benefit analyses .

- This divergence underscores the need for context-specific toxicity profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.